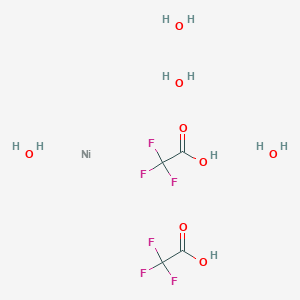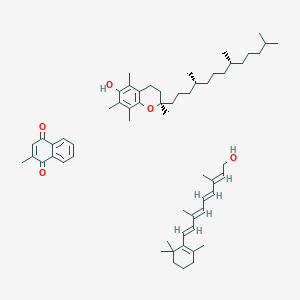
Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel trifluoroacetate tetrahydrate is a compound that involves nickel and trifluoroacetic acid . Trifluoroacetic acid (TFA) is a reagent used in organic synthesis due to its volatility, solubility in organic solvents, and its strength as an acid . Nickel organic acid salts are organic acid salts of nickel, in many of these the ionised organic acid acts as a ligand .
Molecular Structure Analysis
Nickel trifluoroacetate tetrahydrate exists, as well as two emerald green acid trifluoroacetates, a bridged trinuclear form and a hydrated acid form, both with triclinic crystal form . The first has a density of 2.205 and the second 2.124 .Physical and Chemical Properties Analysis
Nickel trifluoroacetate tetrahydrate exists, as well as two emerald green acid trifluoroacetates, a bridged trinuclear form and a hydrated acid form, both with triclinic crystal form . The first has a density of 2.205 and the second 2.124 .Safety and Hazards
Orientations Futures
Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment. Although several direct anthropogenic sources exist, production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) has been a known source for some time . The current transition from HFCs to HFOs (hydrofluoroolefins) is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming .
Propriétés
Numéro CAS |
151013-23-9 |
|---|---|
Formule moléculaire |
C4H10F6NiO8 |
Poids moléculaire |
358.80 g/mol |
Nom IUPAC |
nickel;2,2,2-trifluoroacetic acid;tetrahydrate |
InChI |
InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2 |
Clé InChI |
WFQHGZMSPHTVFB-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni] |
SMILES canonique |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




